A Comprehensive Technical Guide to 2-(Hydroxymethyl)thiazole-4-carboxylic Acid for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 2-(Hydroxymethyl)thiazole-4-carboxylic Acid for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiazole derivatives have garnered significant attention due to their diverse biological activities and utility as synthetic intermediates. This guide provides an in-depth technical overview of 2-(Hydroxymethyl)thiazole-4-carboxylic acid (CAS No. 221322-09-4), a bifunctional molecule poised for a wide range of applications, from the synthesis of novel therapeutic agents to the development of advanced functional materials.[1][2]
This document moves beyond a simple recitation of facts, offering insights into the causality behind the compound's properties and its potential applications. As researchers and drug development professionals, understanding the nuanced physical and chemical characteristics of this molecule is paramount to unlocking its full potential.
Molecular Structure and Identification
A clear understanding of the molecular architecture is the foundation upon which all other chemical and physical properties are built.
Visualizing the Core Structure
Caption: Chemical structure of 2-(Hydroxymethyl)thiazole-4-carboxylic acid.
Physical Properties: A Quantitative Overview
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₅NO₃S | PubChem[1] |
| Molecular Weight | 159.16 g/mol | PubChem[1] |
| CAS Number | 221322-09-4 | PubChem[1] |
| Appearance | White to off-white solid (Expected) | Inferred from similar compounds. |
| Melting Point | Not experimentally determined. A related compound, 2-methylthiazole-4-carboxylic acid, has a melting point of 145-150 °C. | Sigma-Aldrich[3] |
| Boiling Point | Decomposes before boiling at atmospheric pressure (Expected). | Inferred from the presence of carboxylic acid and hydroxyl groups. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. Limited solubility in water and non-polar solvents. | General chemical principles. |
| pKa | Not experimentally determined. Expected to be in the range of 3-4 for the carboxylic acid proton. | Inferred from typical pKa values of thiazole carboxylic acids. |
| Storage | 2-8°C, sealed, dry. | MySkinRecipes[2] |
Expert Insights: The presence of both a carboxylic acid and a hydroxyl group suggests that this molecule will exhibit strong intermolecular hydrogen bonding. This will likely result in a relatively high melting point and a preference for polar solvents. The acidic nature of the carboxylic acid and the basic nitrogen in the thiazole ring make the molecule amphoteric, meaning its solubility will be pH-dependent.
Chemical Properties and Reactivity
The chemical behavior of 2-(Hydroxymethyl)thiazole-4-carboxylic acid is dictated by the interplay of its three key functional components: the thiazole ring, the carboxylic acid, and the primary alcohol.
Reactivity of the Functional Groups
Caption: Reactivity map of 2-(Hydroxymethyl)thiazole-4-carboxylic acid.
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Carboxylic Acid Group: This is the most reactive site for many common transformations.
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Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol under acidic conditions (e.g., Fischer esterification).[4][5] This is a crucial step for modifying the compound's solubility and for use as a protecting group.
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Amide Formation: Reaction with amines, facilitated by coupling agents (e.g., DCC, EDC), will yield amides. This is a cornerstone of peptide synthesis and the construction of many biologically active molecules.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Decarboxylation: While generally stable, decarboxylation can be induced under harsh thermal conditions, though this is not a facile process for aromatic carboxylic acids.
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Hydroxymethyl Group: The primary alcohol offers another handle for synthetic modification.
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Oxidation: This group can be oxidized to an aldehyde or further to a carboxylic acid depending on the choice of oxidizing agent.
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Etherification: Reaction with alkyl halides under basic conditions will form ethers.
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Esterification: The alcohol can also be acylated to form esters.
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-
Thiazole Ring: The thiazole ring is an electron-rich aromatic system.
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The nitrogen atom is basic and can be protonated or alkylated.
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The ring can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents will influence the position of substitution.
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Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic data is essential for confirming the identity and purity of a compound. While a dedicated experimental spectrum for 2-(Hydroxymethyl)thiazole-4-carboxylic acid is not widely published, we can predict the key features based on its structure and established spectroscopic principles.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons:
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield between 10-13 ppm. Its chemical shift is concentration and solvent dependent.
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Thiazole Ring Proton (-CH-): A singlet in the aromatic region, likely between 7.5-8.5 ppm.
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Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) typically between 4.5-5.0 ppm.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly variable and dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy (Carbon NMR)
The carbon NMR spectrum will provide information on the carbon skeleton:
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Carbonyl Carbon (-COOH): The most downfield signal, expected in the range of 160-175 ppm.
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Thiazole Ring Carbons: Two distinct signals in the aromatic region, typically between 110-160 ppm.
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Hydroxymethyl Carbon (-CH₂OH): A signal in the aliphatic region, expected around 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the functional groups:
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, often obscuring the C-H stretching region.[6][7] This broadness is due to hydrogen bonding.
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C=O Stretch (Carbonyl): A strong, sharp absorption band typically between 1700-1725 cm⁻¹.[6]
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O-H Stretch (Alcohol): A broad absorption band around 3200-3500 cm⁻¹, which may be partially obscured by the carboxylic acid O-H stretch.
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C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid and alcohol.[6]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 159. Key fragmentation patterns would likely involve:
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Loss of H₂O (m/z 141): From the hydroxymethyl and/or carboxylic acid groups.
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Loss of COOH (m/z 114): A common fragmentation for carboxylic acids.
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Loss of CH₂OH (m/z 128): Cleavage of the hydroxymethyl group.
Experimental Protocols: Foundational Synthetic Methodologies
The following are generalized protocols for common reactions involving 2-(Hydroxymethyl)thiazole-4-carboxylic acid, based on established organic chemistry principles. Researchers should optimize these conditions for their specific needs.
Protocol 1: Fischer Esterification
Caption: Workflow for a typical Fischer esterification reaction.
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Dissolution: Dissolve 2-(Hydroxymethyl)thiazole-4-carboxylic acid in a large excess of the desired alcohol (e.g., methanol, ethanol).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).
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Reaction: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
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Extraction: Extract the ester product into an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion and Future Outlook
2-(Hydroxymethyl)thiazole-4-carboxylic acid is a versatile building block with significant potential in drug discovery and materials science. Its bifunctional nature allows for a wide array of chemical transformations, enabling the synthesis of complex molecular architectures. While a comprehensive experimental dataset for this specific molecule is not yet fully available, its properties can be reliably predicted based on the well-understood chemistry of its constituent functional groups. As research in this area continues, it is anticipated that novel applications for this compound and its derivatives will emerge, further solidifying the importance of thiazole chemistry in scientific advancement.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 221322-09-4 CAS MSDS (4-Thiazolecarboxylic acid, 2-(hydroxymethyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
